molecular formula C8H5BrN2O B042259 3-Bromo-1,6-naphthyridin-5(6H)-one CAS No. 1260665-60-8

3-Bromo-1,6-naphthyridin-5(6H)-one

Cat. No. B042259
M. Wt: 225.04 g/mol
InChI Key: DSLVZFMKYFFBMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives, including 3-Bromo-1,6-naphthyridin-5(6H)-one, often involves multi-step chemical processes. Efficient synthesis strategies utilize halogenated precursors and coupling reactions to introduce various substituents, enhancing the compound's utility in biological applications and materials science (Beghennou et al., 2023). The synthesis of similar naphthyridines has been reported, highlighting methodologies that can potentially be adapted for 3-Bromo-1,6-naphthyridin-5(6H)-one.

Scientific Research Applications

  • Antibacterial Activity : Novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones, closely related to 3-Bromo-1,6-naphthyridin-5(6H)-one, exhibit significant inhibitory activity against the spore germination of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential for antibacterial applications (Sakram et al., 2019).

  • Biomedical Ligands : 1,6-naphthyridin-2(1H)-ones, a class that includes 3-Bromo-1,6-naphthyridin-5(6H)-one, show potential as biomedical ligands for various receptors. These compounds can be synthesized with diverse substituents, enhancing their applicability in medical research (Oliveras et al., 2021).

  • Cancer Research : A study on the carbamate and amine prodrugs of 1,8-naphthyridin-4-one, a compound similar to 3-Bromo-1,6-naphthyridin-5(6H)-one, suggests potential applications in simplifying intravenous preparation and oral formulation for cancer treatments (林昭蓉, 2006).

  • Anti-Inflammatory and Anti-Oxidant Properties : A 1,6-naphthyridine derivative synthesized through a one-pot multicomponent method demonstrated excellent anti-inflammatory and anti-oxidant properties, comparable to diclofenac, a nonsteroidal anti-inflammatory drug (Lavanya et al., 2015).

  • Kinase Inhibitors : The 1,6-naphthyridine motif, which includes 3-Bromo-1,6-naphthyridin-5(6H)-one, has been effectively substituted to create new c-Met kinase inhibitors. These compounds exhibit improved potency and activity, indicating their potential use in targeted cancer therapies (Wang et al., 2013).

  • Phosphodiesterase Inhibitors : Thiazolo[4,5-b][1,6]naphthyridin-2-ones, which are related to 3-Bromo-1,6-naphthyridin-5(6H)-one, have been found to show an increase in cAMP phosphodiesterase III inhibitory potency. This suggests their potential as potent adenosine 3',5'-cyclic phosphate phosphodiesterase III inhibitors (Singh et al., 1995).

  • Synthesis of Pharmaceutical Compounds : Palladium-catalyzed carbon-carbon bond formations, which can be utilized in the synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one and its derivatives, enable the synthesis of matrine and related compounds. These methods have applications in the pharmaceutical and biotechnology industries (Samatomo et al., 1986).

Safety And Hazards

The safety information for 3-Bromo-1,6-naphthyridin-5(6H)-one includes the following hazard statements: H302, H315, H319. The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

3-bromo-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVZFMKYFFBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624055
Record name 3-Bromo-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,6-naphthyridin-5(6H)-one

CAS RN

1260665-60-8
Record name 3-Bromo-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Boezio, KW Copeland, K Rex, B K. Albrecht… - 2016 - ACS Publications
Deregulation of the receptor tyrosine kinase mesenchymal epithelial transition factor (MET) has been implicated in several human cancers and is an attractive target for small molecule …
Number of citations: 34 pubs.acs.org
M Lavanya, C Lin, J Mao, D Thirumalai… - Topics in Current …, 2021 - Springer
The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields. …
Number of citations: 13 link.springer.com

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